molecular formula C18H19N3O2S B3014080 2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide CAS No. 2309748-15-8

2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide

Cat. No.: B3014080
CAS No.: 2309748-15-8
M. Wt: 341.43
InChI Key: PACRNBLOSOFGNE-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a thiophenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the methoxyphenyl and thiophenyl groups, followed by their coupling through various reaction mechanisms. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.

Scientific Research Applications

2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with varying substituents on the phenyl, thiophenyl, and pyrazolyl groups. Examples include:

  • 2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide analogs with different alkyl or aryl groups.
  • Compounds with similar core structures but different functional groups, such as hydroxyl or nitro groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-14(11-16(20-21)17-7-4-8-24-17)12-19-18(22)10-13-5-3-6-15(9-13)23-2/h3-9,11H,10,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACRNBLOSOFGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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